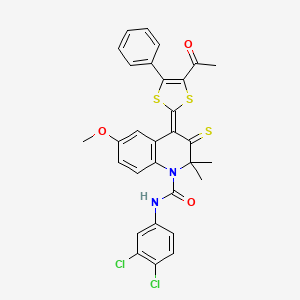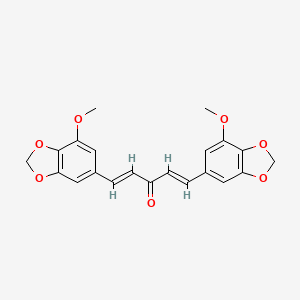![molecular formula C25H30N4O5 B11038486 N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide](/img/structure/B11038486.png)
N-{3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物 X は、興味深い構造を持つ複雑な有機分子です。詳細に見ていきましょう。
ベンゾイミダゾールコア: 中心のベンゾイミダゾール環は、ベンゼンとイミダゾールの融合部分で構成されています。
ピペリジン置換基: ベンゾイミダゾール環に結合したピペリジン基は、化合物の薬理作用に寄与しています。
トリメトキシベンズアミド側鎖: ベンゼン環上の3つのメトキシ基は、追加の官能基を提供します。
2. 合成方法
化合物 Xの合成には、2つの主要なステップが含まれます。
4-[(1H-ベンゾイミダゾール-2-イル)スルファニル]ベンズアルデヒドの形成:
ヒドラジン誘導体の形成:
3. 化学反応の分析
化合物 Xは、さまざまな反応を起こします。
求核置換反応 (SNAr): 4-[(1H-ベンゾイミダゾール-2-イル)スルファニル]ベンズアルデヒドの形成には、ベンゾイミダゾールチオンと4-フルオロベンズアルデヒドのSNAr反応が関与しています。
チオセミカルバゾン形成: 第2段階では、アルデヒドとチオセミカルバジドが縮合してヒドラジン誘導体が生成されます。
一般的な試薬には、DMSO、エタノール、適切な触媒が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-3,4,5-TRIMETHOXYBENZAMIDE typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the reaction. The process is carried out under relatively mild conditions using dimethyl formamide as the solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring that the reaction conditions are scalable and cost-effective.
化学反応の分析
Types of Reactions
N-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl formamide, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction could produce reduced forms of the compound.
科学的研究の応用
化合物 Xは、次のような用途があります。
医学: 抗がん剤、抗ウイルス剤、または抗炎症剤としての可能性を調査します。
化学: チオセミカルバゾンの配位子としての柔軟性により、その配位化学を調べます。
産業: 材料科学または触媒における使用を評価します。
作用機序
作用機序の正確な詳細は、現在も研究中です。特定の分子標的または経路との相互作用が関与し、細胞プロセスに影響を与えている可能性があります。
6. 類似の化合物との比較
化合物 Xはユニークですが、ビラスチン (ヒスタミンH1受容体拮抗薬)などの関連するベンゾイミダゾール誘導体やその他のチオセミカルバゾンと比較検討することが重要です 。それらの特徴と用途を明確にしましょう。
類似化合物との比較
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Shares the benzimidazole moiety and has similar biological activities.
N’- (1,3-benzothiazol-2-yl)-arylamides: These compounds also feature a heterocyclic moiety and exhibit diverse biological activities.
Uniqueness
N-{3-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-3-OXOPROPYL}-3,4,5-TRIMETHOXYBENZAMIDE is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a trimethoxybenzamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
特性
分子式 |
C25H30N4O5 |
|---|---|
分子量 |
466.5 g/mol |
IUPAC名 |
N-[3-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C25H30N4O5/c1-32-20-14-17(15-21(33-2)23(20)34-3)25(31)26-11-8-22(30)29-12-9-16(10-13-29)24-27-18-6-4-5-7-19(18)28-24/h4-7,14-16H,8-13H2,1-3H3,(H,26,31)(H,27,28) |
InChIキー |
VKZNGVBOHMIFHE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(5-chloro-2-methoxyphenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11038418.png)
![N-(5-Chloro-2-methoxyphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B11038423.png)
![5-Phenyl-2-piperidino-5,8,9,10-tetrahydropyrimido[4,5-B]quinoline-4,6(3H,7H)-dione](/img/structure/B11038426.png)
![2-(4-Methoxyphenyl)-4-{[3-(4-methylphenyl)-1h-1,2,4-triazol-5-yl]sulfanyl}-5-phenylpyrazolidin-3-one](/img/structure/B11038430.png)
![Benzyl 2-({2-[(4-methoxyphenyl)amino]-2-oxo-1-phenylethyl}carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B11038441.png)

![1-[2-(Morpholinomethyl)piperidino]-2-butyn-1-one](/img/structure/B11038471.png)
![2-amino-4-(3,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11038473.png)
![4-(4-hydroxy-3,5-dimethoxyphenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11038481.png)
![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-[2-(pyrrolidin-1-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11038490.png)
![2-Chloro-N-({1-[(3-fluorophenyl)methyl]piperidin-4-YL}methyl)acetamide](/img/structure/B11038494.png)
![4-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11038497.png)
